"N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"
"N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Applications of N-(2-bromo-5-chloro-4-methylphenyl)acetamide
Introduction
N-(2-bromo-5-chloro-4-methylphenyl)acetamide, also known as N-Acetyl 2-bromo-5-chloro-4-methylaniline, is a halogenated aromatic amide with significant potential in pharmaceutical research and organic synthesis.[1][2][3][4] Its multifunctionality, derived from the acetamide group and the substituted phenyl ring, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, potential applications, and essential safety information for researchers and drug development professionals.
Chemical Identity and Core Properties
Accurate identification is paramount for the safe handling and effective application of any chemical compound. The key identifiers and physicochemical properties of N-(2-bromo-5-chloro-4-methylphenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 116010-06-1 | [1][4][5] |
| Molecular Formula | C₉H₉BrClNO | [1][4] |
| Molecular Weight | 262.53 g/mol | [1] |
| IUPAC Name | N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |
| Synonyms | N-Acetyl 2-bromo-5-chloro-4-methylaniline | [1][4] |
| Appearance | Solid (Form: Powder to crystal) | [4][6] |
| Purity | Typically >98% | [4] |
| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)Br | [1] |
Synthesis and Experimental Protocol
The synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline.[6] This reaction is a standard and robust method for forming amide bonds.
Causality Behind Experimental Choices:
The selection of an acetylating agent (acetic anhydride or acetyl chloride) is based on reactivity and handling considerations. Acetic anhydride is often preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride. The use of a base like pyridine or triethylamine is crucial to neutralize the acidic byproduct, driving the reaction to completion. The solvent, typically a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.
Detailed Step-by-Step Synthesis Protocol:
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-5-chloro-4-methylaniline (CAS: 102170-52-5) in anhydrous Dichloromethane (DCM).[7]
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Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of a suitable base, such as triethylamine or pyridine, dropwise while stirring.
-
Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-bromo-5-chloro-4-methylphenyl)acetamide as a pure solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide.
Reactivity and Mechanistic Insights
The chemical reactivity of N-(2-bromo-5-chloro-4-methylphenyl)acetamide is governed by its functional groups:
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Amide Group: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent aniline and acetic acid. The nitrogen lone pair is delocalized into the carbonyl, making it less nucleophilic than the parent aniline.
-
Aromatic Ring: The phenyl ring is substituted with electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group. The positions of these substituents dictate the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom, in particular, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile building block in medicinal chemistry.[6]
Applications in Research and Drug Development
N-phenylacetamide derivatives are recognized for a wide range of pharmacological activities.[8] N-(2-bromo-5-chloro-4-methylphenyl)acetamide is no exception and serves as a key intermediate and potential therapeutic agent.
-
Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.[2][3] The presence of multiple functional groups allows for sequential, regioselective modifications.
-
Anticancer Research: Specifically, N-Acetyl 2-bromo-5-chloro-4-methylaniline has demonstrated the ability to inhibit the growth of tumor cells and induce apoptosis in vitro.[1] It is described as a water-soluble analog of cytotoxic drugs, suggesting its potential in oncology research.[1]
-
Medicinal Chemistry: The unique combination of halogen substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for developing new therapeutic agents.[2]
Structure-Application Relationship Diagram:
Caption: Relationship between structure and potential applications.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for N-(2-bromo-5-chloro-4-methylphenyl)acetamide is not detailed in the available literature, data from its precursor and structurally similar compounds provide a strong basis for safe handling protocols.
-
Hazard Identification: The precursor, 2-bromo-5-chloro-4-methylaniline, is classified as harmful if swallowed, inhaled, or in contact with skin.[7] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7] It is prudent to assume the title compound carries similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]
-
Handling: Avoid dust formation and inhalation.[9][11] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
-
PubChem. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722.[Link]
-
PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071.[Link]
-
Aaron Chemicals. Safety Data Sheet.[Link]
-
Organic Syntheses Procedure. Acetamide, N-bromo-.[Link]
-
PubChem. N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594.[Link]
-
PubChem. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656.[Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.[Link]
Sources
- 1. N-Acetyl 2-bromo-5-chloro-4-methylaniline | 116010-06-1 | REA01006 [biosynth.com]
- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 3. N-(2-Bromo-4-methylphenyl)-2-chloroacetamide [synhet.com]
- 4. N-Acetyl 2-bromo-5-chloro-4-methylaniline | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 24106-05-6: N-(4-Bromo-2-methylphenyl)acetamide [cymitquimica.com]
- 7. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. irejournals.com [irejournals.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
